N-(4-chloro-2-fluorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
Description
N-(4-Chloro-2-fluorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a heterocyclic compound featuring a pyrrole core linked to a 1,2,4-oxadiazole ring and an acetamide side chain. The 4-methylphenyl substituent on the oxadiazole and the 4-chloro-2-fluorophenyl group on the acetamide moiety define its structural uniqueness.
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN4O2/c1-13-4-6-14(7-5-13)20-25-21(29-26-20)18-3-2-10-27(18)12-19(28)24-17-9-8-15(22)11-16(17)23/h2-11H,12H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXKDCNKPSOSMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NC4=C(C=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chloro-2-fluorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a compound that incorporates a 1,2,4-oxadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential as a therapeutic agent.
Anticancer Activity
Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant anticancer activity. For instance, derivatives of 1,2,4-oxadiazole have shown efficacy against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HeLa (Cervical) | 5.0 |
| Compound B | CaCo-2 (Colon) | 7.8 |
| Compound C | MCF-7 (Breast) | 12.3 |
In a study evaluating the cytotoxicity of several oxadiazole derivatives, it was found that the compound exhibited an IC50 value of approximately 6.5 μM against the HeLa cell line, indicating promising anticancer potential .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. A study investigating various oxadiazole derivatives reported that certain compounds showed moderate activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The antimicrobial activity was assessed using the disk diffusion method and minimum inhibitory concentration (MIC) tests:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These results suggest that this compound has potential as an antimicrobial agent .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The oxadiazole ring has been associated with inhibition of key enzymes involved in cancer proliferation and microbial resistance mechanisms. For example, oxadiazoles have shown inhibitory effects on histone deacetylases (HDACs), which play a crucial role in cancer cell growth and survival .
Case Study 1: Anticancer Efficacy
In a recent study, researchers synthesized a series of oxadiazole derivatives and evaluated their anticancer properties against multiple cancer cell lines. The results indicated that modifications to the oxadiazole structure significantly enhanced cytotoxicity. One derivative exhibited an IC50 value of 1.14 μM against renal cancer cells, demonstrating a high degree of selectivity .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of similar oxadiazole compounds. The results revealed that certain derivatives inhibited the growth of resistant bacterial strains more effectively than traditional antibiotics. This suggests that compounds like this compound could serve as lead compounds for developing new antimicrobial therapies .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
1,2,4-Oxadiazole Derivatives
- N-(4-Chloro-2-fluorophenyl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide (): Structural Difference: Replaces the 4-methylphenyl group with 3-chlorophenyl on the oxadiazole. Molecular weight increases slightly (431.248 vs. target compound’s ~430.25). Physicochemical Properties: Higher lipophilicity due to the chloro substituent may affect membrane permeability .
- N-(2-ethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide (): Structural Difference: The acetamide side chain is substituted with a 2-ethylphenyl group instead of 4-chloro-2-fluorophenyl. The ethyl group introduces steric bulk, which could influence target binding .
Pyrazole and Triazole Analogs
- 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide (): Structural Difference: Replaces the pyrrole-oxadiazole core with a pyrazole ring. Impact: Pyrazole’s planar structure and hydrogen-bonding capability (N–H···O interactions) stabilize crystal packing, as seen in X-ray studies. The dihedral angle between pyrazole and benzene rings (30.7°) suggests moderate steric hindrance . Biological Relevance: Pyrazole derivatives are noted for insecticidal and antifungal activities, highlighting the scaffold’s versatility .
Aromatic Substituents
Acetamide Side Chain Variations
- N-[3-(3-{1-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}ureido)-4-methylphenyl]acetamide (): Replaces the pyrrole-acetamide linkage with a ureido group.
Physicochemical and Structural Data
Q & A
Basic Research Questions
Q. What are the common synthetic routes for this compound, and what critical reaction conditions must be controlled?
- Methodological Answer : Synthesis typically involves sequential heterocyclic ring formation. First, the 1,2,4-oxadiazole ring is synthesized via cyclization of amidoximes with carboxylic acid derivatives under reflux (e.g., acetic acid, 80–100°C). The pyrrole-acetamide moiety is then coupled using a nucleophilic substitution or Ullmann-type reaction, requiring precise temperature control (60–80°C) and catalysts like CuI/1,10-phenanthroline . Purification often involves column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to isolate intermediates .
Q. Which spectroscopic techniques are essential for structural confirmation and purity assessment?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for aromatic protons (δ 7.2–8.1 ppm), oxadiazole C=N (δ 160–165 ppm), and acetamide carbonyl (δ 168–170 ppm) .
- HRMS : Confirm molecular ion ([M+H]+) with <2 ppm error.
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during oxadiazole ring formation?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to accelerate cyclization .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus acetic acid; the latter often improves regioselectivity .
- Temperature Gradients : Use microwave-assisted synthesis (100–120°C, 30 min) to reduce side-product formation vs. conventional heating (6–8 hrs) .
Q. How can contradictions in reported biological activities (e.g., COX-II inhibition vs. inactivity) be resolved?
- Methodological Answer :
- Comparative Assays : Perform parallel COX-I/II enzyme inhibition assays (e.g., colorimetric kits) under standardized conditions (pH 7.4, 37°C) .
- Structural Analysis : Use X-ray crystallography or docking studies (e.g., AutoDock Vina) to assess binding mode variations caused by substituent positioning (e.g., 4-methylphenyl vs. fluorophenyl groups) .
Q. What computational strategies predict interactions with non-COX targets (e.g., kinases, ion channels)?
- Methodological Answer :
- Pharmacophore Modeling : Generate 3D pharmacophores using Schrödinger Phase to identify potential off-targets .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability (50 ns trajectories) in GROMACS to evaluate binding free energy (MM-PBSA) .
Q. What strategies enhance pharmacokinetic properties (e.g., solubility, metabolic stability)?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the acetamide moiety to improve solubility .
- Metabolic Profiling : Use liver microsomes (human/rat) with LC-MS to identify major metabolites; block vulnerable sites (e.g., pyrrole N-methylation) .
Q. How can target engagement be validated in cellular assays?
- Methodological Answer :
- Cellular Thermal Shift Assay (CETSA) : Treat cells (e.g., RAW 264.7 macrophages) with the compound (10 µM, 2 hrs), lyse, and quantify target protein stability via Western blot after heat shock (55°C) .
- CRISPR Knockout : Generate COX-II-knockout cell lines and compare anti-inflammatory effects (e.g., IL-6 suppression) to wild-type .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
